Cordycepin

Catalog No.
S524227
CAS No.
73-03-0
M.F
C10H13N5O3
M. Wt
251.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cordycepin

CAS Number

73-03-0

Product Name

Cordycepin

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)

InChI Key

OFEZSBMBBKLLBJ-UHFFFAOYSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Solubility

Soluble in DMSO, not in water

Synonyms

3'-deoxyadenosine, cordycepene, cordycepin, cordycepine

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Description

The exact mass of the compound Cordycepin is 251.10184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. It belongs to the ontological category of 3'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Cordycepin exhibits promising anti-cancer effects in laboratory and pre-clinical studies. Its mechanism of action appears to be multifaceted, including:

  • Inhibition of cell proliferation: Cordycepin can interfere with the cellular machinery responsible for DNA and RNA synthesis, thereby hindering cancer cell growth [].
  • Induction of apoptosis: Studies suggest cordycepin can trigger programmed cell death (apoptosis) in various cancer cell lines [].
  • Anti-angiogenesis: Cordycepin may also impede the formation of new blood vessels that tumors require for growth and survival [].

Cordycepin, also known as 3′-deoxyadenosine, is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris and other species within the Cordyceps genus, including Ophiocordyceps sinensis. It differs from adenosine by the absence of a hydroxyl group at the 3′ position of its ribose moiety, which allows it to mimic adenosine in various biochemical processes. Cordycepin was first isolated in the 1950s and has since garnered attention for its diverse biological activities and potential therapeutic applications .

  • Interference with RNA processing: Cordycepin can be converted to cordycepin triphosphate, which can inhibit an enzyme crucial for RNA polyadenylation, potentially impacting gene expression [, ].
  • Activation of AMPK and inhibition of mTOR: Cordycepin might activate AMPK, a cellular energy sensor, and suppress mTOR, a pathway involved in cell growth. This could influence cell proliferation and survival [].
  • Anti-inflammatory effects: Cordycepin might modulate the activity of inflammatory pathways, potentially contributing to its anti-inflammatory properties [].
Due to its structural similarity to adenosine. It can act as a substrate for various enzymes, leading to the termination of RNA synthesis by competing with adenosine during transcription. This property is particularly relevant in studies of gene expression and cellular regulation. Additionally, cordycepin can undergo phosphorylation to form cordycepin monophosphate, which may further participate in cellular signaling pathways .

Cordycepin exhibits a broad spectrum of biological activities, including:

  • Anticancer Effects: It has shown cytotoxicity against various cancer cell lines, including lung, renal, colon, and breast cancers. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties: Cordycepin has been reported to reduce inflammation and protect against cerebral ischemia in animal models .
  • Antidepressant Effects: Studies indicate that cordycepin may produce rapid antidepressant effects similar to those of traditional antidepressants through modulation of AMPA receptor signaling .
  • Immunomodulatory Actions: It enhances immune responses, making it a candidate for therapeutic use in immune-related disorders .

Research indicates that cordycepin interacts with multiple molecular targets within cells, including:

  • Adenosine Receptors: Cordycepin can activate or inhibit various adenosine receptors, influencing cellular signaling pathways related to inflammation and cancer progression .
  • RNA Polymerases: By mimicking adenosine, cordycepin can interfere with RNA polymerase activity, leading to premature termination of RNA synthesis .
  • Enzymatic Pathways: Its role as a substrate for kinases and phosphatases further underscores its importance in cellular metabolism .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with cordycepin, but each exhibits unique properties:

CompoundStructure SimilarityUnique Properties
AdenosineYesNatural nucleoside essential for energy transfer
2′-DeoxyadenosineYesComponent of DNA; lacks the 2′ hydroxyl group
3′-Fluoro-3′-deoxyadenosineYesFluorinated analog with potential antiviral activity
GuanosineYesAnother nucleoside; involved in different metabolic pathways

Cordycepin's unique feature lies in its ability to terminate RNA synthesis selectively while possessing significant anticancer properties that differentiate it from other nucleosides and their analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

251.10183929 g/mol

Monoisotopic Mass

251.10183929 g/mol

Heavy Atom Count

18

Appearance

white solid powder

Melting Point

225.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GZ8VF4M2J8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cordycepin is a purine nucleoside antimetabolite and antibiotic isolated from the fungus Cordyceps militaris with potential antineoplastic, antioxidant, and anti-inflammatory activities. Cordycepin is an inhibitor of polyadenylation, activates AMP-activated protein kinase (AMPK) and reduces mammalian target of rapamycin (mTOR) signaling, which may result in both the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, plays an important role in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation, and its expression or activity is frequently dysregulated in human cancers.

MeSH Pharmacological Classification

Mutagens

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

73-03-0

Wikipedia

Cordycepin

Dates

Last modified: 08-15-2023
1: Wang XA, Xiang SS, Li HF, Wu XS, Li ML, Shu YJ, Zhang F, Cao Y, Ye YY, Bao RF, Weng H, Wu WG, Mu JS, Hu YP, Jiang L, Tan ZJ, Lu W, Wang P, Liu YB. Cordycepin induces s phase arrest and apoptosis in human gallbladder cancer cells. Molecules. 2014 Jul 31;19(8):11350-65. doi: 10.3390/molecules190811350. PubMed PMID: 25090123.
2: Kang C, Wen TC, Kang JC, Meng ZB, Li GR, Hyde KD. Optimization of Large-Scale Culture Conditions for the Production of Cordycepin with Cordyceps militaris by Liquid Static Culture. ScientificWorldJournal. 2014;2014:510627. doi: 10.1155/2014/510627. Epub 2014 Jun 23. PubMed PMID: 25054182; PubMed Central PMCID: PMC4094858.
3: Wu WD, Hu ZM, Shang MJ, Zhao DJ, Zhang CW, Hong DF, Huang DS. Cordycepin Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells. Int J Mol Sci. 2014 Jul 18;15(7):12778-90. doi: 10.3390/ijms150712778. PubMed PMID: 25046749.
4: Lee DH, Kim HH, Cho HJ, Yu YB, Kang HC, Kim JL, Lee JJ, Park HJ. Cordycepin-Enriched WIB801C from Cordyceps militaris Inhibits Collagen-Induced [Ca(2+)]i Mobilization via cAMP-Dependent Phosphorylation of Inositol 1, 4, 5-Trisphosphate Receptor in Human Platelets. Biomol Ther (Seoul). 2014 May;22(3):223-31. doi: 10.4062/biomolther.2014.025. PubMed PMID: 25009703; PubMed Central PMCID: PMC4060073.
5: Zhang JL, Xu Y, Shen J. Cordycepin Inhibits Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor (TNF)-α Production via Activating AMP-Activated Protein Kinase (AMPK) Signaling. Int J Mol Sci. 2014 Jul 8;15(7):12119-34. doi: 10.3390/ijms150712119. PubMed PMID: 25007068.
6: Lee DH, Kwon HW, Kim HH, Lim DH, Nam GS, Shin JH, Kim YY, Kim JL, Lee JJ, Kwon HK, Park HJ. Cordycepin-enriched WIB801C from Cordyceps militaris inhibits ADP-induced [Ca(2+)] (i) mobilization and fibrinogen binding via phosphorylation of IP (3)R and VASP. Arch Pharm Res. 2014 Jul 9. [Epub ahead of print] PubMed PMID: 25001901.
7: Lee HH, Kim SO, Kim GY, Moon SK, Kim WJ, Jeong YK, Yoo YH, Choi YH. Involvement of autophagy in cordycepin-induced apoptosis in human prostate carcinoma LNCaP cells. Environ Toxicol Pharmacol. 2014 Jun 14;38(1):239-250. doi: 10.1016/j.etap.2014.06.003. [Epub ahead of print] PubMed PMID: 24973666.
8: Lu H, Li X, Zhang J, Shi H, Zhu X, He X. Effects of cordycepin on HepG2 and EA.hy926 cells: Potential antiproliferative, antimetastatic and anti-angiogenic effects on hepatocellular carcinoma. Oncol Lett. 2014 May;7(5):1556-1562. Epub 2014 Mar 11. PubMed PMID: 24765175; PubMed Central PMCID: PMC3997733.
9: Chen Y, Yang SH, Hueng DY, Syu JP, Liao CC, Wu YC. Cordycepin induces apoptosis of C6 glioma cells through the adenosine 2A receptor-p53-caspase-7-PARP pathway. Chem Biol Interact. 2014 Jun 5;216:17-25. doi: 10.1016/j.cbi.2014.03.010. Epub 2014 Apr 2. PubMed PMID: 24704558.
10: Zhang DN, Guo XY, Yang QH, Chen ZG, Tao LJ. An efficient enzymatic modification of cordycepin in ionic liquids under ultrasonic irradiation. Ultrason Sonochem. 2014 Sep;21(5):1682-7. doi: 10.1016/j.ultsonch.2014.02.023. Epub 2014 Mar 1. PubMed PMID: 24631444.

Explore Compound Types